
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester, commonly known as Bizelesin, is a synthetic anticancer agent. It belongs to the class of DNA alkylating agents, which damage the DNA of cancer cells and prevent them from dividing and proliferating. Bizelesin was first synthesized in the 1980s and has since been extensively studied for its potential in cancer treatment.
Mécanisme D'action
Bizelesin exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. This leads to the activation of various cellular pathways that ultimately result in cancer cell death. Bizelesin specifically targets cancer cells and spares healthy cells, making it a potentially effective and safe anticancer agent.
Biochemical and Physiological Effects:
Bizelesin has been shown to have various biochemical and physiological effects on cancer cells. It induces DNA damage and activates cellular pathways involved in apoptosis and cell cycle arrest. Bizelesin also affects the expression of various genes involved in cancer progression, leading to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Bizelesin has several advantages for use in lab experiments. It is a potent and selective anticancer agent that can be used to study the mechanisms of cancer cell death. Bizelesin can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using Bizelesin in lab experiments. The synthesis method is complex and time-consuming, making it challenging to produce Bizelesin on a large scale. The use of hazardous chemicals also poses safety risks to researchers.
Orientations Futures
There are several future directions for research on Bizelesin. One area of interest is the development of more efficient synthesis methods that can produce Bizelesin on a larger scale. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Bizelesin. Additionally, Bizelesin can be tested in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Finally, Bizelesin can be studied for its potential in treating other diseases beyond cancer, such as viral infections and autoimmune disorders.
Conclusion:
Bizelesin is a synthetic anticancer agent that has shown promising results in preclinical and clinical studies. It exerts its anticancer effects by binding to the DNA of cancer cells and causing DNA damage. Bizelesin has several advantages for use in lab experiments, including its potency and selectivity. However, there are also limitations to using Bizelesin in lab experiments, such as the complex and time-consuming synthesis method. Future research on Bizelesin should focus on developing more efficient synthesis methods, identifying biomarkers for predicting its efficacy, and exploring its potential in treating other diseases beyond cancer.
Méthodes De Synthèse
Bizelesin is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of hazardous chemicals and requires specialized equipment and expertise. The process is complex and time-consuming, making it challenging to produce Bizelesin on a large scale.
Applications De Recherche Scientifique
Bizelesin has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating its efficacy against various types of cancer, including lung, breast, and ovarian cancer. Bizelesin has also been tested in clinical trials, where it has shown some degree of efficacy in treating advanced cancer.
Propriétés
Numéro CAS |
127786-82-7 |
|---|---|
Nom du produit |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, bis(1-methylethyl) ester |
Formule moléculaire |
C18H24N4O6 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
propan-2-yl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propan-2-yloxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-9(2)27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10(3)4)14(15(11)23)22-7-8-22/h9-10H,5-8H2,1-4H3,(H,19,25)(H,20,26) |
Clé InChI |
JMAKYLOGWVQGNH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3 |
SMILES canonique |
CC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)C)N3CC3 |
Autres numéros CAS |
127786-82-7 |
Synonymes |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
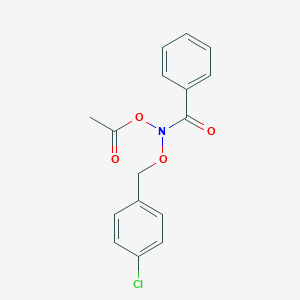
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
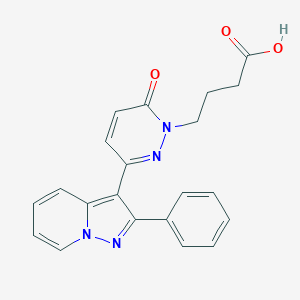
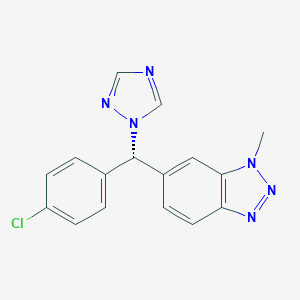
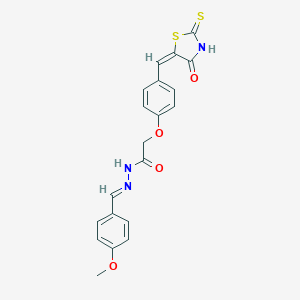
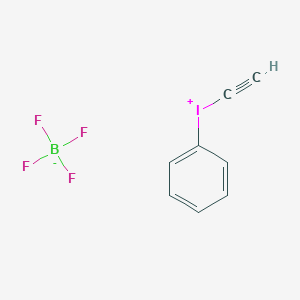
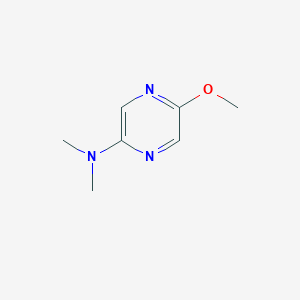

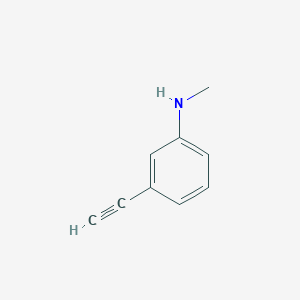


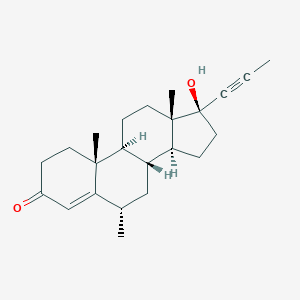
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)